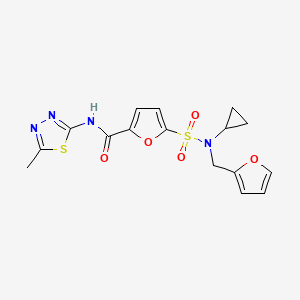

5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide

Description

Historical Development of Thiadiazole-Containing Bioactive Compounds

The 1,3,4-thiadiazole ring has been a cornerstone of medicinal chemistry since the mid-20th century, with its first therapeutic applications emerging in carbonic anhydrase inhibitors such as acetazolamide (1953) and methazolamide (1958). These early drugs demonstrated the scaffold’s capacity to mimic pyrimidine rings while introducing sulfur-driven lipophilicity, enabling enhanced blood-brain barrier penetration. By the 1970s, thiadiazole derivatives expanded into antimicrobial therapies, exemplified by sulfamethizole, which combined thiadiazole with sulfonamide groups to target bacterial dihydropteroate synthase (DHPS). The 1990s saw the integration of thiadiazoles into anticancer agents, such as azeteta, a phosphorus-containing compound that inhibited tumor growth through DNA intercalation. Modern developments focus on hybrid structures, where thiadiazoles are conjugated with other heterocycles like furans or coumarins to amplify bioactivity.

Evolution of Sulfamoyl Derivatives as Therapeutic Agents

Sulfamoyl groups (–SO$$2$$NH$$2$$) gained prominence in the 1930s with the discovery of sulfonamide antibiotics, which competitively inhibit bacterial DHPS by mimicking para-aminobenzoic acid (PABA). Structural modifications, such as N-alkylation or aryl substitution, later improved pharmacokinetic profiles and target selectivity. For instance, sulfamethoxazole (1961) introduced a methyl-isoxazole moiety to enhance solubility and potency against Gram-negative pathogens. In the 21st century, sulfamoyl derivatives have been repurposed for antiviral and anticancer applications, leveraging their ability to disrupt enzymatic processes in viral replication and tumor metabolism. The incorporation of sulfamoyl groups into furan-2-carboxamide frameworks, as seen in the subject compound, represents a strategic fusion of sulfonamide bioactivity with the metabolic stability of furan rings.

Research Significance in Heterocyclic Medicinal Chemistry

The synergy between thiadiazole and furan rings in the subject compound underscores three key principles in heterocyclic drug design:

- Bio-isosteric Replacement : The 1,3,4-thiadiazole acts as a bio-isostere for pyrimidine, enabling interactions with nucleotide-binding enzymes while resisting enzymatic degradation.

- Lipo-Solubility Enhancement : Sulfur atoms in thiadiazole and oxygen in furan improve membrane permeability, critical for targeting intracellular pathogens or tumor microenvironments.

- Conformational Rigidity : The planar furan-2-carboxamide moiety restricts rotational freedom, optimizing binding affinity to hydrophobic enzyme pockets.

Recent studies highlight that such hybrid structures exhibit dual inhibitory effects, simultaneously targeting pathways like DHPS and topoisomerase II, which are implicated in bacterial resistance and cancer progression.

Current Research Landscape for Furan-2-Carboxamide Derivatives

Furan-2-carboxamide derivatives have emerged as versatile scaffolds due to their synthetic adaptability and broad-spectrum bioactivity. Key research trends include:

Table 1: Recent Advances in Furan-2-Carboxamide Derivatives

The subject compound’s design aligns with these trends, incorporating a cyclopropyl group to sterically shield the sulfamoyl moiety from hydrolytic cleavage, thereby extending plasma half-life. Additionally, the 5-methyl-1,3,4-thiadiazole substitution enhances π-stacking interactions with aromatic residues in enzyme active sites, as demonstrated in molecular docking studies. Current synthetic strategies favor one-pot multicomponent reactions, such as the coupling of furan-2-carbonyl chloride with functionalized thiadiazoles under microwave irradiation, achieving yields >75%.

Properties

IUPAC Name |

5-[cyclopropyl(furan-2-ylmethyl)sulfamoyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O5S2/c1-10-18-19-16(26-10)17-15(21)13-6-7-14(25-13)27(22,23)20(11-4-5-11)9-12-3-2-8-24-12/h2-3,6-8,11H,4-5,9H2,1H3,(H,17,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBAYUGKJDONGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC=C(O2)S(=O)(=O)N(CC3=CC=CO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:

Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives.

Sulfonamide Formation: The sulfonamide group is introduced by reacting an amine with a sulfonyl chloride.

Coupling Reactions: The final compound is obtained by coupling the furan and thiadiazole rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.

Reduction: Reduction reactions can occur at the sulfonamide group, potentially converting it to an amine.

Substitution: The compound can undergo substitution reactions, especially at the thiadiazole ring, where various substituents can be introduced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonamide group may yield amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological processes involving sulfonamides.

Medicine: Potential use as an antibacterial or antifungal agent due to its sulfonamide group.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would likely involve interaction with biological targets such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. The furan and thiadiazole rings may also contribute to the compound’s biological activity by interacting with specific molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

1,3,4-Thiadiazole Derivatives

- Acetazolamide-Based Analogues (e.g., 5-amino-1,3,4-thiadiazol-2-[N-(substituted benzoyl)]sulphonamide) Structural Differences: Benzoyl or arylidine amino substituents vs. the target compound’s cyclopropyl and furan-2-ylmethyl groups. Activity: Demonstrated anticancer activity via MTT assay (IC₅₀ values: 10–50 μM) and free radical scavenging . Synthesis: Modified Schotten-Baumann method, contrasting with the target compound’s likely multi-step synthesis involving sulfamoylation and cyclopropane coupling .

- N-(2,2,2-Trichloroethyl)carboxamides Structural Differences: Trichloroethyl and phenylamino substituents vs. the target’s furan and cyclopropyl groups. Activity: Antimicrobial (MIC: 2–8 μg/mL) and antitumor (IC₅₀: 15–30 μM) properties, attributed to electron-withdrawing thiadiazole effects .

Tetrazole and Triazole Derivatives

N′-5-Tetrazolyl-N-aroylthioureas

N-(1H-3-Carboxy-1,2,4-triazol-5-yl)-N′-aroxyacetylureas

Functional and Physicochemical Comparisons

Table 1: Key Comparisons Between the Target Compound and Analogs

Mechanistic and Pharmacological Insights

- Thiadiazole Core : The electron-withdrawing nature of 1,3,4-thiadiazole enhances binding to enzymes like carbonic anhydrase or kinases, a trait shared with acetazolamide derivatives .

- Furan Moieties: The furan rings in the target compound could improve metabolic stability and π-π stacking interactions in biological targets, contrasting with phenylamino groups in trichloroethyl derivatives .

Biological Activity

The compound 5-(N-cyclopropyl-N-(furan-2-ylmethyl)sulfamoyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide represents a novel class of biologically active molecules that have garnered interest in medicinal chemistry. This paper explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a complex structure that includes:

- Furan rings : Known for their role in various biological activities.

- Thiadiazole moiety : Associated with antimicrobial and anticancer properties.

- Sulfamoyl group : Implicated in enzyme inhibition and antimicrobial activity.

The molecular formula of the compound is with a molecular weight of 387.41 g/mol.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and receptors involved in disease pathways. Preliminary studies suggest potential mechanisms such as:

- Inhibition of carbonic anhydrase : A target for various therapeutic agents due to its role in regulating pH and fluid balance.

- Antimicrobial action : The sulfamoyl group may enhance the compound's ability to inhibit bacterial growth.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds structurally similar to the target molecule. For instance, research on related furan derivatives indicates promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Assay Type |

|---|---|---|---|

| Compound A | A549 | 6.75 ± 0.19 | 2D |

| Compound B | HCC827 | 5.13 ± 0.97 | 3D |

| Compound C | NCI-H358 | 4.01 ± 0.95 | 2D |

These findings suggest that the incorporation of the thiadiazole and furan groups may enhance cytotoxicity against lung cancer cells, warranting further investigation into the specific actions of our compound .

Antimicrobial Activity

The presence of the sulfamoyl group is critical for antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against a range of pathogens. For example, derivatives containing furan and thiadiazole rings have shown:

- Bactericidal effects against Gram-positive and Gram-negative bacteria.

- Potential as antifungal agents , indicating a broad spectrum of activity.

Case Studies

-

Synthesis and Bioactivity Evaluation

A study focused on synthesizing compounds similar to our target molecule reported significant antiproliferative effects in vitro. The evaluation was conducted using MTS assays across multiple cancer cell lines, revealing that modifications in substituents could significantly impact biological activity . -

Comparative Analysis with Established Drugs

Comparative studies have been conducted between our compound and established sulfonamide antibiotics, revealing that while traditional sulfonamides exhibit well-documented mechanisms, the novel compounds show enhanced selectivity and potency against resistant strains .

Q & A

Q. What synthetic methodologies are recommended for constructing the sulfamoyl and carboxamide linkages in this compound?

The sulfamoyl group can be synthesized via nucleophilic substitution between cyclopropylamine and a furan-2-ylmethyl chloride intermediate, followed by sulfonylation. The carboxamide linkage to the 5-methyl-1,3,4-thiadiazole moiety is typically achieved using coupling agents like EDCI/HOBt under anhydrous conditions, as demonstrated in analogous furan-thiadiazole systems . For the thiadiazole core, cyclization of thiocarbazides with iodine in DMF (as in Scheme 1 of ) is effective.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Essential for verifying substituent connectivity (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, furan protons at δ 6.3–7.4 ppm) and sulfamoyl/carboxamide carbonyl signals (δ 160–170 ppm) .

- HRMS : Validates molecular ion peaks and isotopic patterns .

- TLC : Monitors reaction progress and purity using silica gel plates (e.g., Merck F254) with UV visualization .

Q. How can researchers design preliminary biological activity screens for this compound?

Prioritize antimicrobial assays (e.g., MIC against S. aureus or E. coli) due to structural similarities to nitazoxanide derivatives with documented activity . Use standardized protocols like broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin). Adjust assay pH to mimic physiological conditions, as sulfonamide activity is pH-sensitive .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve sulfamoyl group formation yield?

- Catalyst screening : Test DMAP or triethylamine to enhance nucleophilic substitution efficiency .

- Solvent selection : Compare polar aprotic solvents (e.g., acetonitrile vs. DMF) for solubility and reaction kinetics .

- Design of Experiments (DoE) : Apply factorial design to evaluate temperature, stoichiometry, and reaction time interactions, as demonstrated in flow-chemistry optimizations .

Q. How to resolve contradictions in biological activity data across different assay models?

- Meta-analysis : Compare results under varying pH, temperature, and microbial strains to identify confounding variables .

- Cytotoxicity profiling : Use mammalian cell lines (e.g., HEK293) to distinguish selective antimicrobial activity from general toxicity .

- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation artifacts .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting the thiadiazole and furan motifs?

- Substituent variation : Replace the 5-methyl group on the thiadiazole with electron-withdrawing (e.g., -NO2) or bulky groups to assess steric/electronic effects .

- Bioisosteric replacement : Substitute the furan with thiophene or pyrrole rings to evaluate heterocycle-specific interactions .

- Crystallography : Use single-crystal X-ray data (as in ) to correlate steric configurations with activity .

Q. How to troubleshoot low yields during cyclopropane introduction?

- Protecting groups : Temporarily block reactive sites (e.g., sulfamoyl NH) with Boc or Fmoc groups to prevent side reactions .

- In situ generation : Employ cyclopropanation reagents like Simmons-Smith under controlled temperatures (-20°C to RT) .

Q. What computational approaches are suitable for predicting target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.